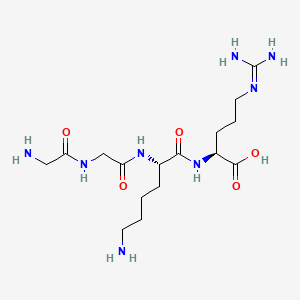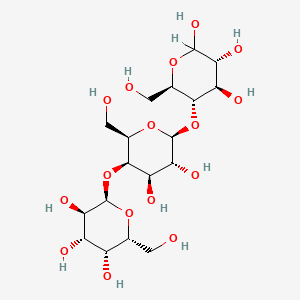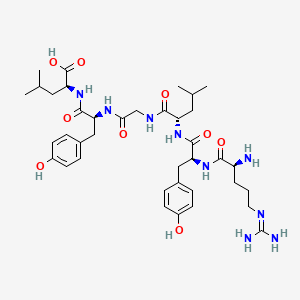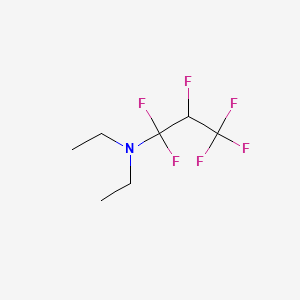
Bromchlorenone
Übersicht
Beschreibung
Bromchlorenone is a chemical compound with the molecular formula C7H3BrClNO2 . It has a molecular weight of 248.46 g/mol . It is also known by other names such as 6-bromo-5-chlorobenzo[d]oxazol-2(3H)-one, Vinyzene, and 6-Bromo-5-chlorobenzoxazolone .
Molecular Structure Analysis
The molecular structure of Bromchlorenone includes bromine, chlorine, nitrogen, and oxygen atoms, along with a benzoxazole ring . The InChI string representation of its structure is InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
Impact on Post-Harvest Quality of Broccoli
- Research has shown that treatments like methyl jasmonate and 1-methylcyclopropene can significantly affect the post-harvest quality of broccoli. These treatments impact glucosinolate concentrations and quinone reductase activity, key factors in the vegetable's quality and potential health benefits. This study provides insights into the applications of such treatments in preserving the quality of broccoli post-harvest (Ku et al., 2013).
Metabolism in Rat Urine and Human Liver Microsomes
- A study conducted on 3-Bromomethcathinone (3-BMC), a bromine-containing compound, explored its metabolism in rat urine and human liver microsomes. This research is crucial in understanding the pharmacokinetics of such compounds and their potential biomedical applications or toxicological impacts (Meyer et al., 2012).
Analgesic and Anti-inflammatory Effects
- Bromchlorenone-related compounds have been studied for their analgesic and anti-inflammatory effects. Research on the dry matter of culture broth of Termitomyces albuminosus, for example, has shown significant analgesic and anti-inflammatory activities, suggesting potential applications in pain management and inflammation control (Lu et al., 2008).
Genetic and Environmental Effects on Glucosinolate Content
- Studies on broccoli have revealed the impact of genetic and environmental factors on glucosinolate content, which has implications for the chemoprotective potency of the vegetable. This research is essential for understanding how different cultivation methods can affect the health benefits of broccoli (Farnham et al., 2004).
Enhanced Phase 2 Detoxification Enzymes in Mammalian Cells
- The development of isothiocyanate-enriched broccoli, through the introgression of genomic segments from Brassica villosa into broccoli, has demonstrated an 80-fold increase in the ability to induce quinone reductase, a phase 2 detoxification enzyme. This research is significant for its potential in cancer prevention strategies (Mithen et al., 2003).
Biomedical Resource Ontology for Resource Discovery
- The development and use of the Biomedical Resource Ontology (BRO) facilitate the discovery of biomedical resources. This is crucial for streamlining scientific research and improving human health by breaking down barriers in resource discovery (Tenenbaum et al., 2011).
Antihyperglycemic and Antioxidant Effects
- Research has also focused on the antihyperglycemic and antioxidant effects of certain fungi, providing insights into potential medical applications for managing diabetes and oxidative stress (Sun et al., 2008).
Glucosinolate Accumulation in Broccoli and Collard Tissues
- A study on the glucosinolate accumulation in various tissues of broccoli and collards offers insights into their chemopreventive potential. This is crucial for understanding the health benefits of these vegetables and their potential use in nutraceuticals (Lee et al., 2017).
Weed Control and Wheat Yield
- Research on the application of various herbicides, including bromoxynil, for weed control in wheat fields provides insights into agricultural practices and crop yield optimization (Baghestani et al., 2007).
Resistance to Pathogenic Fungus in Bromus auleticus
- Studies on Epichloid endophytes in Bromus auleticus reveal their protective effects against pathogenic fungi, offering potential applications in agricultural biocontrol and plant protection strategies (Vignale et al., 2013).
Alternative to Methyl Bromide for Insect Control
- Research into the use of n-methyl ketones as a fumigant offers an environmentally friendly alternative to traditional synthetic fumigants like methyl bromide, with potential applications in pest control (Zhu et al., 2018).
Herbicide Degradation and Bacterial Diversity in Soil
- A study on the degradation of the herbicide bromoxynil and its impact on bacterial diversity in soil contributes to our understanding of environmental microbiology and the ecological impacts of herbicides (Baxter & Cummings, 2008).
Safety and Hazards
Bromchlorenone is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed and can cause skin irritation . In case of exposure, it is recommended to wash off with soap and plenty of water, and seek medical advice if skin irritation occurs . It is also advised to avoid release to the environment .
Wirkmechanismus
Target of Action
The primary target of Bromchlorenone is currently unknown . The compound is a halogenated benzazole derivative with potent antimicrobial activity against pathogenic fungi, molds, and yeasts .
Mode of Action
Given the lack of information about Bromchlorenone’s specific targets, the exact mode of action of this compound is also unclear . It is known to have antimicrobial properties, suggesting it may interact with targets in fungi, molds, and yeasts to inhibit their growth or survival .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action. Understanding the pharmacokinetics of Bromchlorenone would provide valuable insights into its therapeutic potential and safety profile .
Result of Action
The molecular and cellular effects of Bromchlorenone’s action are largely unknown due to the lack of information about its specific targets and mode of action . Its known antimicrobial activity suggests that it may induce cell death or inhibit growth in fungi, molds, and yeasts .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other compounds, can significantly impact a compound’s activity and stability .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAWWXSLBDVXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204356 | |
| Record name | Bromchlorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromchlorenone | |
CAS RN |
5579-85-1 | |
| Record name | Bromchlorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromchlorenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromchlorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromchlorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromchlorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMCHLORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A221572SK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















